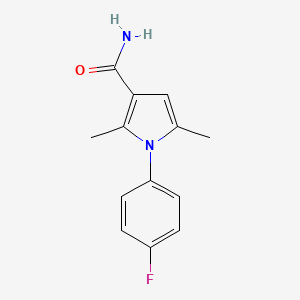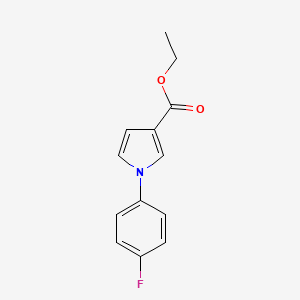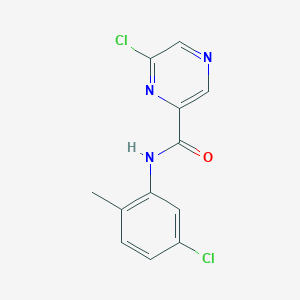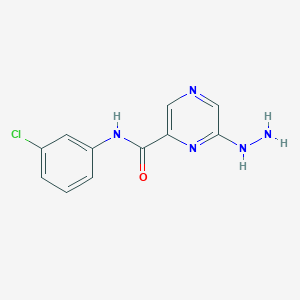
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-22 is a compound that belongs to the aminothienopyrimidine series. This series of compounds has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery. OSM-S-22 is known for its unique chemical structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
The synthesis of OSM-S-22 involves several steps. One of the common synthetic routes includes the construction of the thienopyrimidine scaffold, followed by the introduction of specific functional groups. The reaction conditions typically involve the use of chlorinated thienopyrimidone in a lithiation/halogenation process to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at elevated temperatures .
Chemical Reactions Analysis
OSM-S-22 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In the field of medicinal chemistry, it has shown promise as a potential inhibitor of Plasmodium falciparum asparagine tRNA synthetase, which is a target for antimalarial drugs . Additionally, OSM-S-22 has been investigated for its potential use in the treatment of other diseases, including cancer and inflammatory conditions. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of OSM-S-22 involves its interaction with specific molecular targets, such as Plasmodium falciparum asparagine tRNA synthetase. This interaction inhibits the enzyme’s activity, leading to the disruption of protein synthesis in the parasite. The compound’s ability to form covalent adducts with the enzyme is a key aspect of its mechanism of action . Additionally, OSM-S-22 has been shown to activate the amino acid starvation response in the parasite, further contributing to its antimalarial effects .
Comparison with Similar Compounds
OSM-S-22 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and properties. Some of the similar compounds include OSM-S-106 and TCMDC-135294. While these compounds share a common scaffold, they differ in their specific functional groups and overall chemical properties. OSM-S-22 is unique in its ability to form covalent adducts with Plasmodium falciparum asparagine tRNA synthetase, which sets it apart from other compounds in the series .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C13H13FN2O |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C13H13FN2O/c1-8-7-12(13(15)17)9(2)16(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,17) |
InChI Key |
PVWNZUQYNDFAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline](/img/structure/B10798263.png)
![5-[2-(2-Chlorophenyl)ethoxy]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798271.png)
![3-(4-Chlorophenyl)-5-[(3,4-difluorophenyl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798274.png)
![N-(5-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798282.png)

![tert-butyl N-[1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-yl]carbamate](/img/structure/B10798305.png)
![2-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B10798313.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798316.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methoxy]acetamide](/img/structure/B10798319.png)



![1'-(1,3-Benzodioxol-5-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798343.png)
![N-(3-chloro-2-fluorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798349.png)
